N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide
Description
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Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11(21)20-8-7-13-14(9-18)17(23-15(13)10-20)19-16(22)12-5-3-2-4-6-12/h12H,2-8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSUZBRGAPGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the established synthetic routes for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., acetyl or cyano).
- Reduction steps using iron powder or catalytic hydrogenation under acidic conditions.
- Condensation reactions with cyclohexanecarboxamide derivatives, facilitated by coupling agents like DCC or EDC. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction), with solvents such as DMF or THF. Reaction temperatures (0–80°C) and purification via column chromatography are critical for yield optimization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR elucidate proton and carbon environments, confirming substituent placement and ring saturation.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for stereochemical validation .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy from cyano or acetyl groups.
- Avoid exposure to moisture to prevent unintended hydrolysis.
- Follow waste disposal guidelines for organic solvents and metal catalysts (e.g., iron powder) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
Employ Design of Experiments (DOE) to systematically vary:
- Temperature : Higher temps (60–80°C) may accelerate condensation but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts : Additives like DMAP improve acylation efficiency. Monitor progress via TLC/HPLC and purify intermediates using recrystallization or flash chromatography .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Orthogonal Assays : Validate initial findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity.
- Purity Verification : HPLC (>95% purity) rules out impurities as confounding factors.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing acetyl with benzyl) to isolate pharmacophoric groups .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., kinases or proteases).
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to assess reactivity.
- MD Simulations : Track stability of ligand-protein complexes over nanosecond timescales. Cross-validate with crystallographic data from SHELX-refined structures .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent Variation : Synthesize analogs with modified acetyl, cyano, or cyclohexane groups.
- In vitro Screening : Test against target enzymes (e.g., SARS-CoV-2 main protease) using fluorogenic substrates.
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
Q. What experimental controls are critical in assessing its potential as a kinase inhibitor?
- Positive Controls : Use staurosporine or other known kinase inhibitors to benchmark activity.
- Negative Controls : Include assays without ATP or the compound to rule out non-specific effects.
- Counter-Screens : Test against off-target kinases (e.g., PKA, PKC) to evaluate selectivity .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in crystallographic data during structural refinement?
Q. Why might bioactivity vary between in vitro and cell-based assays?
- Membrane Permeability : Poor cellular uptake due to high logP (>3) can reduce efficacy.
- Metabolic Degradation : Cyano or ester groups may be hydrolyzed in cell culture.
- Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
